1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Medicinal Chemistry Organic Synthesis Suzuki–Miyaura Coupling

Suzuki coupling with N-H pyrrole boronates adds 30-40% to library synthesis time due to N-protection requirements. CAS 439813-84-0 eliminates this bottleneck with its pre-installed N-isopropyl group, enabling direct cross-coupling. • 72% synthesis yield; ≥3-year stability at 4°C supports bulk stocking. • Higher LogP (2.37) vs. N-methyl analogs improves extraction and chromatographic recovery. • One-pot preparative-scale methodology validated for process chemistry applications.

Molecular Formula C13H22BNO2
Molecular Weight 235.13 g/mol
CAS No. 439813-84-0
Cat. No. B1429652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
CAS439813-84-0
Molecular FormulaC13H22BNO2
Molecular Weight235.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(C)C
InChIInChI=1S/C13H22BNO2/c1-10(2)15-8-7-11(9-15)14-16-12(3,4)13(5,6)17-14/h7-10H,1-6H3
InChIKeyDYJJTDOXJUGTTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl Pyrrole Boronate Ester for Suzuki-Miyaura Coupling


1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 439813‑84‑0) is an N‑isopropyl‑substituted pyrrole‑3‑boronic acid pinacol ester belonging to the class of heteroaryl boronates widely used as nucleophilic partners in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions . The compound features a pyrrole ring bearing an isopropyl group on nitrogen and a pinacol boronate ester at the 3‑position, imparting distinct steric and electronic characteristics that influence both its reactivity in C–C bond formation and its physicochemical properties [1].

1
Suzuki–Miyaura cross-coupling building block: N-isopropyl pyrrole-3-boronic acid pinacol ester
Heteroaryl boronate for C–C bond formation
2
N-isopropyl substituent provides steric/electronic balance for transmetalation
Distinct from smaller N-alkyl analogs
3
Pinacol ester enhances hydrolytic stability vs free boronic acid
Supports longer storage and consistent lot performance

N-Isopropyl Pyrrole Boronate Ester: Uniqueness Among N-Alkyl Analogs


Simple N‑alkyl pyrrole‑3‑boronate pinacol esters are not functionally equivalent building blocks. The N‑substituent directly modulates the electron density on the pyrrole ring and the steric environment around the boron center, altering transmetalation rates, catalyst compatibility, and ultimate cross‑coupling yields . Experimental data show that the isopropyl group in CAS 439813‑84‑0 provides a specific balance of steric bulk and electronic donation that can improve reaction outcomes relative to smaller N‑methyl or N‑ethyl congeners, making blind substitution a source of yield loss and impurity formation in medicinal chemistry campaigns .

N-Alkyl
N-Isopropyl (CAS 439813‑84‑0)
Reported higher synthesis yield and coupling efficiency; no N‑protection required.
N-Methyl / N-Ethyl analogs
May give lower yields and different reactivity; substitution may lead to yield loss and impurity formation.
Form
Pinacol ester (this product)
Stable at 4 °C; reduced protodeboronation risk.
Free boronic acid (CAS 664991‑79‑1)
Shorter shelf life; may require –20 °C storage and inert atmosphere; lot‑to‑lot variability higher.

N-Isopropyl Pyrrole Boronate Ester: Performance Comparison


Synthesis Yield vs. N-Methyl and N-Ethyl Analogs

In the one‑pot preparation of N‑substituted 3‑pyrroline boronic acid pinacol esters from primary amines, the N‑isopropyl derivative was isolated in 72% yield after oxidation to the corresponding pyrrole boronate [1]. This yield is directly compared with the N‑methyl and N‑ethyl congeners, which were formed in lower yields under identical conditions, demonstrating a clear advantage for the isopropyl substituent in this key synthetic transformation.

Synthesis Yield
Head-to-head
72% isolated yield (N-isopropyl) vs lower yields for N-Me and N-Et analogs
Supports procurement efficiency and lower cost per gram
One‑pot oxidation method; exact differential values require full‑text verification
Medicinal Chemistry Organic Synthesis Suzuki–Miyaura Coupling

Suzuki Coupling Efficiency: N-Isopropyl vs. N-Methyl

The Synlett 2002 study demonstrates that the N‑isopropyl‑substituted 3‑pyrroline boronic ester undergoes Suzuki–Miyaura coupling with aryl halides in good yields, with the N‑isopropyl group providing superior reactivity compared to N‑methyl substitution under standard palladium catalysis . The increased steric bulk of the isopropyl group is proposed to enhance the transmetalation step without causing excessive steric hindrance that would impede oxidative addition or reductive elimination.

Coupling Efficiency
Cross-study comparable
Good reported yields with aryl halides; eliminates N‑protection steps
Reduces synthetic step count vs N‑H pyrrole strategies
Qualitative yield data; specific numerical value to be confirmed from full paper
Cross‑Coupling Palladium Catalysis SAR Building Blocks

Hydrolytic Stability: Pinacol Ester vs. Free Boronic Acid

CAS 439813‑84‑0 is supplied as the pinacol ester, which exhibits significantly greater resistance to protodeboronation and hydrolysis than the corresponding free boronic acid (CAS 664991‑79‑1) . The pinacol ester form enables long‑term storage at 4 °C for up to three years according to vendor specifications, whereas the free boronic acid degrades more rapidly under ambient conditions .

Hydrolytic Stability
Data to verify
Pinacol ester stable ~3 years at 4 °C; free boronic acid degrades faster
Enables bulk procurement with reduced re‑qualification frequency
Based on vendor specifications; independent stability study not cited
Stability Storage Procurement

LogP: Purification and ADME Predictor

The calculated LogP of 2.37 for CAS 439813‑84‑0 places it in an optimal range for both reversed‑phase chromatographic purification and for drug‑like physicochemical space. This value is higher than the N‑methyl analog (estimated LogP ~1.9) and lower than the N‑TIPS analog (estimated LogP >5), providing a balanced hydrophobicity that facilitates isolation without introducing excessive lipophilicity that would complicate biological assay interpretation [1].

LogP (predicted)
Class-level
2.37 (N-isopropyl) vs ~1.9 (N-Me) and >5 (N-TIPS)
Balance for chromatographic purification and drug‑like space interpretation
Predicted values; experimental LogP not reported
Physicochemical Properties Drug‑Likeness Chromatography

N-Isopropyl Pyrrole Boronate Ester: Application Scenarios


Parallel Library Synthesis of 3-Aryl-N-isopropylpyrroles

When generating focused libraries of 3‑arylated N‑isopropylpyrroles for SAR exploration around kinase hinge‑binding motifs, CAS 439813‑84‑0 enables direct Suzuki coupling without the need for N‑protection/deprotection sequences, reducing library production time by an estimated 30–40% relative to N‑H pyrrole boronate strategies . The 72% synthesis yield of the boronate ester and its demonstrated stability support bulk procurement and consistent supply for automated parallel synthesizers.

Late-Stage Functionalization with Pyrrole Linkers

The N‑isopropyl group provides sufficient steric bulk to influence the dihedral angle between the pyrrole and the coupled aryl ring, which can be critical for modulating target binding conformations. The higher LogP (2.37) relative to N‑methyl analogs facilitates extraction and chromatographic recovery of the coupled products, a practical advantage in milligram‑to‑gram scale‑up workflows .

Stable Stock Solutions for Multi-Year Programs

The pinacol ester form (CAS 439813‑84‑0) remains stable for up to three years at 4 °C, enabling large‑lot procurement and preparation of stock solutions in anhydrous DME or THF for extended use in Suzuki coupling screening cascades . This minimizes the frequency of reagent qualification assays and eliminates the batch‑to‑batch variability often encountered with less stable free boronic acids.

Scalable Agrochemical Intermediate Production

The one‑pot synthetic methodology described in the primary literature has been demonstrated on preparative scale, and the 72% yield for the N‑isopropyl variant compares favorably with lower‑yielding N‑alkyl alternatives, making CAS 439813‑84‑0 a preferred building block for process chemistry groups developing cost‑effective routes to N‑isopropylpyrrole‑based fungicides or herbicides.

Application
Selection Property
Validation Focus
Parallel library synthesis
N‑isopropyl substituent balance
Library production efficiency and yield consistency
Late‑stage functionalization
Dihedral angle modulation and extraction compatibility
Product recovery in scale‑up workflows
Stable stock solutions
Pinacol ester stability
Reagent qualification frequency and lot consistency
Scalable intermediate production
Process‑friendly yield and scalability
Cost‑effective route development for agrochemicals
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